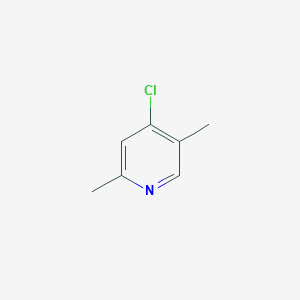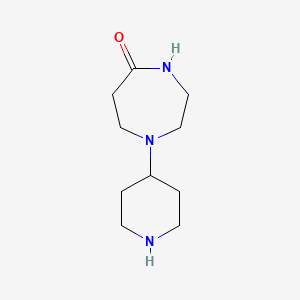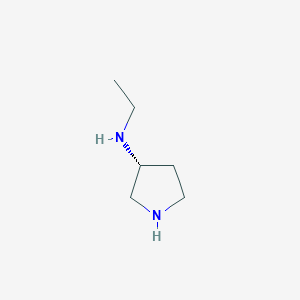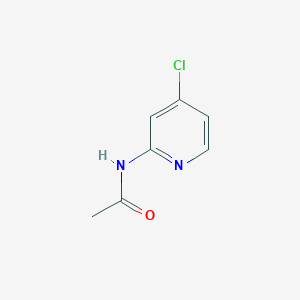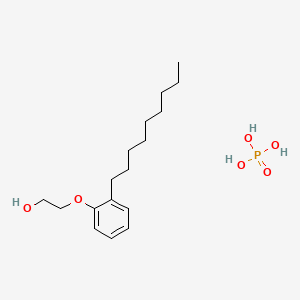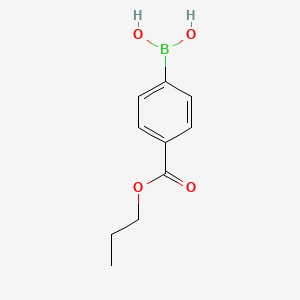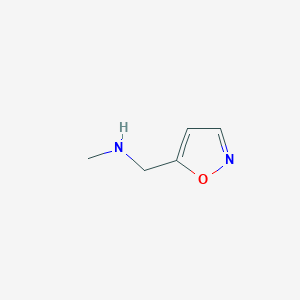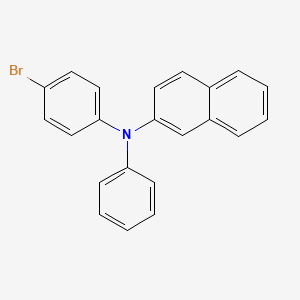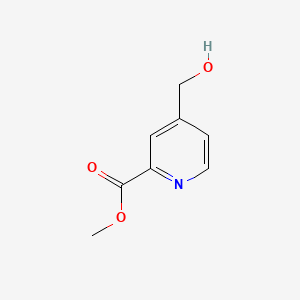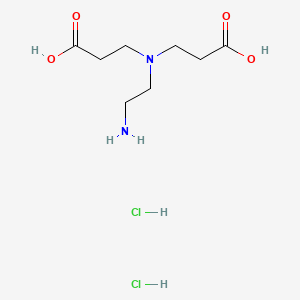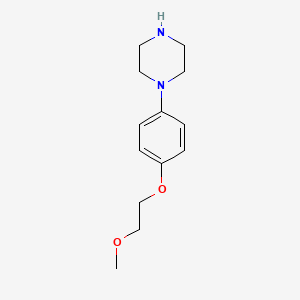
1-(4-(2-Methoxyethoxy)phenyl)piperazine
Vue d'ensemble
Description
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is an organic compound with a molecular formula of C13H20N2O2 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(4-(2-Methoxyethoxy)phenyl)piperazine” consists of a six-membered ring with two opposing nitrogen atoms. The average mass is 236.310 Da, and the monoisotopic mass is 236.152481 Da .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Neuroscience and Pharmacology .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” and its derivatives have been studied for their potential as Histamine H3 and Sigma-1 Receptor Antagonists . These compounds have shown promising antinociceptive properties , which means they could potentially be used for pain relief .
Methods of Application or Experimental Procedures
The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma-1 receptors . Molecular modeling techniques were used to identify the putative protein-ligand interactions responsible for their high affinity .
Results or Outcomes
The study found that six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors, with compounds 5, 11, and 12 showing the highest binding preference . These ligands turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .
2. Use in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Sciences .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
3. Use as a Raw Material in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is used as a raw material in organic synthesis . It’s an important intermediate for the production of various organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
4. Use in the Synthesis of Piperazine Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is used in the synthesis of piperazine derivatives . These derivatives have a wide range of biological and pharmaceutical activity .
Methods of Application or Experimental Procedures
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
The outcomes of this application are not detailed in the source .
5. Use as a Raw Material in the Production of Dihydrochloride
Specific Scientific Field
This application falls under the field of Chemical Manufacturing .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is used as a raw material in the production of dihydrochloride . This compound is an important intermediate used in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of this application are not detailed in the source .
6. Use in the Synthesis of Substituted Piperazines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“1-(4-(2-Methoxyethoxy)phenyl)piperazine” is used in the synthesis of substituted piperazines . These derivatives have a wide range of biological and pharmaceutical activity .
Methods of Application or Experimental Procedures
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Results or Outcomes
The outcomes of this application are not detailed in the source .
Safety And Hazards
While specific safety and hazard information for “1-(4-(2-Methoxyethoxy)phenyl)piperazine” is not available, general precautions for handling piperazine compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used .
Propriétés
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPCGYHMHFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621666 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyethoxy)phenyl)piperazine | |
CAS RN |
515160-72-2 | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515160-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

